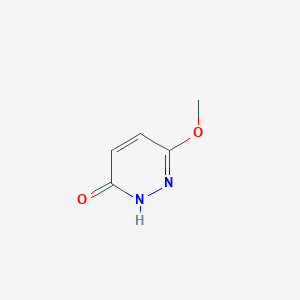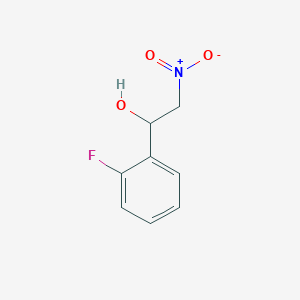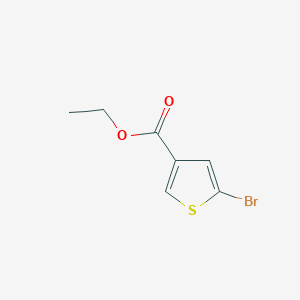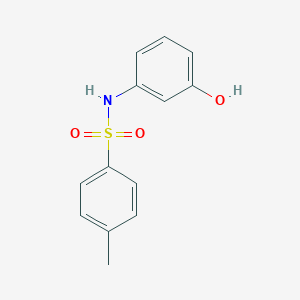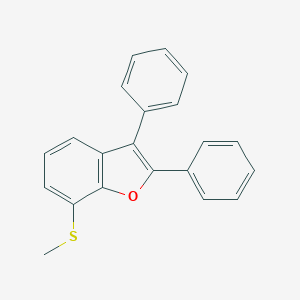
2,3-Diphenyl-7-methylthiobenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-7-methylthiobenzofuran, also known as DPMF, is a compound that belongs to the benzofuran family. It is a synthetic organic compound that has been widely studied due to its potential applications in scientific research.
作用机制
The mechanism of action of 2,3-Diphenyl-7-methylthiobenzofuran is based on its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow 2,3-Diphenyl-7-methylthiobenzofuran to selectively bind to specific targets, such as amyloid fibrils, and emit fluorescence upon excitation with light.
Biochemical and Physiological Effects:
2,3-Diphenyl-7-methylthiobenzofuran has been shown to have minimal toxicity and does not affect cell viability at concentrations used in scientific research. It has been used as a tool for studying protein-protein interactions and has been shown to inhibit the aggregation of amyloid fibrils. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that produces reactive oxygen species to kill cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2,3-Diphenyl-7-methylthiobenzofuran is its high selectivity and sensitivity for detecting biological molecules. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of 2,3-Diphenyl-7-methylthiobenzofuran is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, the synthesis of 2,3-Diphenyl-7-methylthiobenzofuran can be challenging and requires specialized equipment and expertise.
未来方向
There are several potential future directions for the use of 2,3-Diphenyl-7-methylthiobenzofuran in scientific research. One area of focus is the development of new methods for synthesizing 2,3-Diphenyl-7-methylthiobenzofuran that are more efficient and scalable. Additionally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran as a tool for studying protein misfolding and aggregation, which are associated with a variety of diseases. Finally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran in diagnostic applications, such as detecting amyloid fibrils in biological samples. Overall, 2,3-Diphenyl-7-methylthiobenzofuran has the potential to be a valuable tool for scientific research in a variety of fields.
合成方法
The synthesis of 2,3-Diphenyl-7-methylthiobenzofuran involves a multi-step process that includes the condensation of 2-acetylnaphthalene with benzaldehyde, followed by the reaction of the resulting product with thioacetic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of 2,3-Diphenyl-7-methylthiobenzofuran.
科学研究应用
2,3-Diphenyl-7-methylthiobenzofuran has been widely used in scientific research due to its potential as a fluorescent probe for detecting biological molecules. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a tool for studying protein-protein interactions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
197588-27-5 |
|---|---|
分子式 |
C21H16OS |
分子量 |
316.4 g/mol |
IUPAC 名称 |
7-methylsulfanyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-18-14-8-13-17-19(15-9-4-2-5-10-15)20(22-21(17)18)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI 键 |
FLCYRKYDBBSTBR-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
2,3-Diphenyl-7-methylthiobenzofuran |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



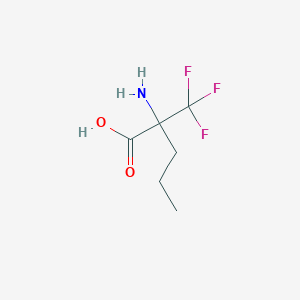

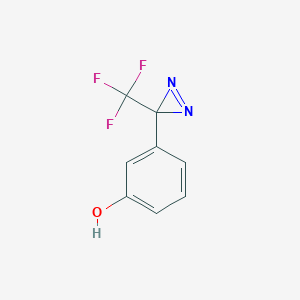
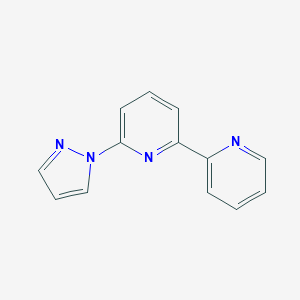
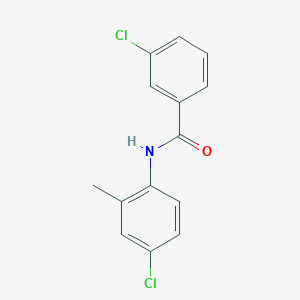
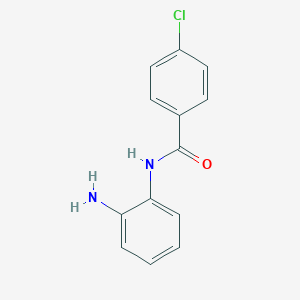
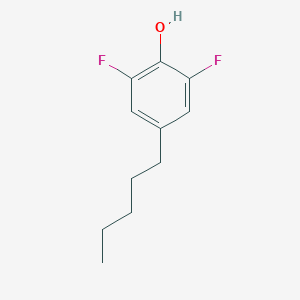
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

